3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyano group, a phenylpyrimidine moiety, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is Glycogen Synthase Kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
The compound interacts with its target, GSK3, by inhibiting its activity . This inhibition can lead to the activation of glycogen synthase in insulin receptor-expressing cells and primary rat hepatocytes
Biochemical Pathways
The inhibition of GSK3 can affect several biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to an increase in glycogen synthesis . Additionally, GSK3 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK3 can potentially affect these processes .
Pharmacokinetics
The compound’s ability to inhibit gsk3 in vitro suggests that it may have sufficient bioavailability to reach its target in vivo
Result of Action
The inhibition of GSK3 by this compound can lead to several cellular effects. For instance, it can activate glycogen synthase, leading to an increase in glycogen synthesis . Additionally, it can potentially affect cell proliferation and differentiation through its impact on the Wnt signaling pathway .
Preparation Methods
The synthesis of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or with stirring at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and oxidizing agents. For example, the compound can undergo nucleophilic substitution reactions where the cyano group or the phenylpyrimidine moiety is targeted . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a pharmacological agent due to its biological activity. Researchers are exploring its use in developing new drugs and therapeutic agents. Additionally, it has applications in the industry, particularly in the synthesis of materials with specific properties.
Comparison with Similar Compounds
3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be compared with other similar compounds, such as other cyanoacetamide derivatives and phenylpyrimidine-based molecules . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Properties
IUPAC Name |
3-cyano-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-12-15-5-4-8-18(11-15)20(25)22-10-9-16-13-23-19(24-14-16)17-6-2-1-3-7-17/h1-8,11,13-14H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRBRUGPKRXVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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